molecular formula C14H16N4O4S B2837401 Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate CAS No. 906228-50-0

Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Cat. No. B2837401
CAS RN: 906228-50-0
M. Wt: 336.37
InChI Key: UFQOIYCNGQHTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group, a pyrimidinyl group, and a thioacetate group. The cyclopropyl group is a three-membered carbon ring, which is known to have significant repulsion between the bonding pairs joining the carbon atoms, making the bonds easier to break .

Scientific Research Applications

Synthesis of Heterocyclic Systems

One significant application of related chemical compounds involves the synthesis of heterocyclic systems, which are foundational in the development of pharmaceuticals and materials science. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a reagent with a somewhat similar structural motif, has been utilized for the preparation of various fused pyrimidinones from heterocyclic α-amino compounds. This process has led to the creation of derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other complex heterocycles, demonstrating the utility of such compounds in synthesizing biologically relevant structures (Stanovnik et al., 1990).

Antimicrobial and Antioxidant Activity

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and antioxidant activities. For instance, derivatives synthesized from ethyl acetoacetate, aldehydes, and thiourea exhibited promising biological activities. These findings suggest the potential of Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate and similar molecules in contributing to the development of new antimicrobial and antioxidant agents (Darehkordi & Ghazi, 2015).

Growth Stimulant Properties

The exploration of growth stimulant properties in related compounds reveals another dimension of scientific research applications. A study on the synthesis and evaluation of certain thiazolidinone and azetidinone compounds, which share a common ground with Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate, demonstrated potential growth stimulant effects. These findings highlight the compound's relevance in agricultural chemistry and the possibility of enhancing plant growth through chemical means (Pivazyan et al., 2017).

properties

IUPAC Name

methyl 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-17-11-9(13(20)18(2)14(17)21)12(23-6-8(19)22-3)16-10(15-11)7-4-5-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQOIYCNGQHTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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